5-Chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine
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Overview
Description
5-chloro-2-(3-isoxazolyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a heterocyclic compound that features a unique combination of isoxazole and thienopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3-isoxazolyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves the construction of the isoxazole and thienopyridine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under basic conditions, such as using sodium bicarbonate (NaHCO₃) at ambient temperature . The regioselective synthesis of disubstituted isoxazoles can be achieved through the reaction of hydroxyimoyl halides with dipolarophiles .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(3-isoxazolyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
5-chloro-2-(3-isoxazolyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(3-isoxazolyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with isoxazole or thienopyridine moieties, such as:
Indole derivatives: Known for their diverse biological activities.
Pyrazole derivatives: Studied for their potential therapeutic applications.
Uniqueness
5-chloro-2-(3-isoxazolyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H10ClN3OS |
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Molecular Weight |
279.75 g/mol |
IUPAC Name |
5-chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C12H10ClN3OS/c1-5-8-10(14)11(7-3-4-17-16-7)18-12(8)15-6(2)9(5)13/h3-4H,14H2,1-2H3 |
InChI Key |
GOTACBYSVSZDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C3=NOC=C3)N |
Origin of Product |
United States |
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